(+/-)-J 113397, also known as 3-ethyl-1,3-dihydro-benzimidazol-2-one, is a significant compound in pharmacology as it was the first non-peptide antagonist identified for the nociceptin receptor, also referred to as the opioid receptor-like 1 (ORL-1) receptor. This compound exhibits a high selectivity for the ORL-1 receptor, being several hundred times more selective than other opioid receptors. Its pharmacological profile includes effects such as preventing morphine tolerance, alleviating hyperalgesia induced by nociceptin, and stimulating dopamine release in the striatum, suggesting potential applications in treating conditions like Parkinson's disease and addiction disorders .
The compound was first synthesized and characterized in the early 2000s, with subsequent research detailing its synthesis and pharmacological properties. It is classified as an opioid drug due to its interaction with opioid receptors, despite being distinct from traditional peptide-based opioids . The IUPAC name for (+/-)-J 113397 is 1-[(3R,4R)-1-cyclooctylmethyl-3-hydroxymethyl-4-piperidyl]-3-ethyl-1,3-dihydro-benzimidazol-2-one, with a molecular formula of CHNO and a molar mass of approximately 399.579 g/mol .
The synthesis of (+/-)-J 113397 has been approached through various methods. One notable method involves the condensation of 1-benzyl-3-methoxycarbonyl-4-piperidone with o-phenylenediamine to form an intermediate compound. This is followed by several reactions including:
The molecular structure of (+/-)-J 113397 features a benzimidazolone core substituted with a piperidine ring. The stereochemistry at the piperidine moiety is crucial for its biological activity, with specific configurations contributing to its selectivity for the ORL-1 receptor. Crystallographic studies have confirmed the stereochemical assignments of its enantiomers .
(+/-)-J 113397 undergoes various chemical reactions during its synthesis:
These reactions are critical for achieving the final product with high purity and desired pharmacological properties.
The mechanism of action of (+/-)-J 113397 primarily involves its antagonistic activity at the ORL-1 receptor. By binding to this receptor, it inhibits nociceptin's effects, which include modulation of pain perception and reward pathways in the brain. This antagonism can lead to increased dopamine release in certain brain regions, suggesting potential therapeutic applications in addiction and pain management .
(+/-)-J 113397 exhibits several relevant physical properties:
The chemical stability of (+/-)-J 113397 under physiological conditions has been studied, indicating that it retains its activity over a range of pH levels typical in biological systems .
Due to its unique pharmacological profile, (+/-)-J 113397 has been utilized in various research contexts:
(±)-J 113397 (CAS# 217461-40-0 or 256640-45-6 for enantiopure forms) is a benzimidazolone derivative recognized as the first potent, selective, non-peptidic antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor, also termed ORL-1 [1] [6]. Its IUPAC name is 1-[(3R,4R)-1-(cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one, reflecting its core structure: a piperidine ring substituted at N1 with a cyclooctylmethyl group, a hydroxymethyl group at C3, and a 3-ethylbenzimidazol-2-one moiety at C4 [1] [3] [10]. The molecule’s benzimidazolone component contributes to its planar aromatic region, while the cyclooctylmethyl group enhances lipophilicity, critical for receptor binding [1] [4].
Synthesis: The synthesis involves a multi-step sequence starting from 1-benzyl-3-methoxycarbonyl-4-piperidone. Key steps include condensation with o-phenylenediamine, reductive amination with cyclooctanecarbaldehyde, and ester reduction with lithium aluminium hydride to yield the hydroxymethyl group. The final step generates a racemic mixture, with the trans-(3R,4R) isomer predominating [1] [6].
Table 1: Structural and Receptor Binding Profile of (±)-J 113397
Property | Value | |
---|---|---|
Molecular Formula | C₂₄H₃₇N₃O₂ | |
IUPAC Name | 1-[(3R,4R)-1-(Cyclooctylmethyl)-3-(hydroxymethyl)-4-piperidinyl]-3-ethyl-1,3-dihydro-2H-benzimidazol-2-one | |
NOP Receptor Affinity (Ki) | 1.8 ± 0.24 nM | |
Selectivity vs. κ, μ, δ | >100- to >5000-fold (Ki: κ=640 nM, μ=1000 nM, δ>10,000 nM) | [1] [4] [10] |
The pharmacological activity of J-113397 is stereospecific. The commercial (±)-form is a 1:1 racemic mixture of (3R,4R)- and (3S,4S)-enantiomers [3] [10]. The (3R,4R)-enantiomer exhibits high affinity for the NOP receptor (Ki = 1.8 nM), while the (3S,4S)-enantiomer shows significantly reduced activity [4] [6]. This stereodependence arises from the receptor’s chiral binding pocket, where the hydroxymethyl and piperidine groups of the (3R,4R)-form engage in optimal hydrogen bonding and hydrophobic interactions [1] [4].
Enantiomeric separation is achieved via chiral chromatography or asymmetric synthesis. Suppliers offer both racemic (±)-J 113397 and isolated enantiomers, enabling studies on stereoselective effects [4] [9]. In functional assays, the (3R,4R)-enantiomer potently inhibits nociceptin-induced GTPγS binding (IC₅₀ = 5.3 nM), while the racemate retains similar potency due to dominance of the active enantiomer [4] [6].
The physicochemical properties of (±)-J 113397 directly impact its research utility:
Table 2: Physicochemical Properties of (±)-J 113397
Property | Value | Conditions/Notes | |
---|---|---|---|
Molecular Weight | 399.57 g/mol | Calculated from C₂₄H₃₇N₃O₂ | |
Solubility in DMSO | 50 mM (19.98 mg/mL) | Clear solution at room temperature | |
Solubility in EtOH | 50 mM (19.98 mg/mL) | Suitable for stock solutions | |
Storage | Desiccated at 4°C or RT | Powder stable for years; solutions: months at -80°C | [2] [4] [9] |
Analytical Characterization: Purity is typically ≥98% (HPLC), with identity confirmed via mass spectrometry (exact mass: 399.288) and nuclear magnetic resonance (NMR) [2] [10]. LogP values (~4.6) indicate moderate lipophilicity, aligning with its cell membrane permeability [9].
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of (±)-J 113397 underscores critical SAR insights:
Table 3: Key Synthetic Intermediates for (±)-J 113397
Intermediate | CAS Number | Role in Synthesis | |
---|---|---|---|
1-Benzyl-3-methoxycarbonyl-4-piperidone | 57611-47-9 | Condensation with o-phenylenediamine | |
Cyclooctanecarbaldehyde | 6688-11-5 | Reductive amination step | [1] [6] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7